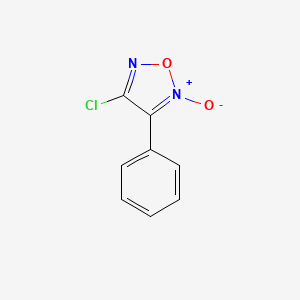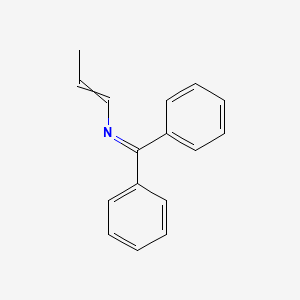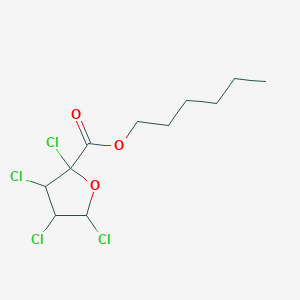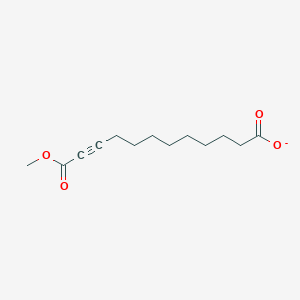![molecular formula C17H19N3O2 B14428392 Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- CAS No. 85208-68-0](/img/structure/B14428392.png)
Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a benzene ring, an acetamide group, and a dimethylamino phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- typically involves the reaction of 4-(dimethylamino)aniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler amide with a benzene ring and an amide group.
Acetanilide: Contains an acetamide group attached to an aniline ring.
N,N-Dimethylbenzamide: Similar structure but with dimethyl groups attached to the nitrogen atom.
Uniqueness
Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]- is unique due to the presence of the dimethylamino phenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85208-68-0 |
|---|---|
Fórmula molecular |
C17H19N3O2 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]carbamoyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H19N3O2/c1-20(2)15-10-8-14(9-11-15)18-17(22)19-16(21)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H2,18,19,21,22) |
Clave InChI |
BRRWNQVSNMLBOP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



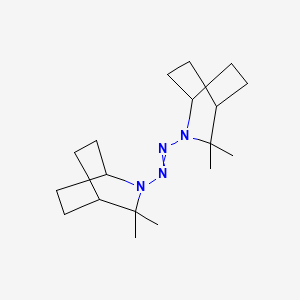





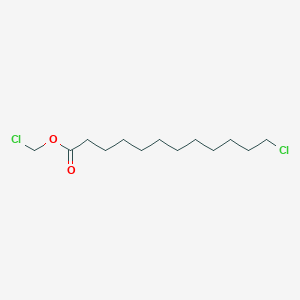
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/no-structure.png)
